molecular formula C16H11F3O5S B12524627 Methanesulfonic acid, trifluoro-, 2-oxo-2-(9H-xanthen-9-yl)ethyl ester CAS No. 817160-39-7

Methanesulfonic acid, trifluoro-, 2-oxo-2-(9H-xanthen-9-yl)ethyl ester

Cat. No.: B12524627
CAS No.: 817160-39-7
M. Wt: 372.3 g/mol
InChI Key: XUVKCEXWRHXDOQ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-oxo-2-(9H-xanthen-9-yl)ethyl trifluoromethanesulfonate . This nomenclature reflects the esterification of trifluoromethanesulfonic acid with a 2-oxo-2-(9H-xanthen-9-yl)ethanol derivative. The parent structure, 9H-xanthene, consists of a dibenzo[b,e]pyran system with two benzene rings fused to a central oxygen-containing heterocycle. The ester functional group arises from the condensation of the hydroxyl group of 2-oxo-2-(9H-xanthen-9-yl)ethanol with the sulfonic acid group of trifluoromethanesulfonic acid.

The structural representation (Figure 1) highlights the xanthene core (tricyclic system with oxygen bridging positions 1 and 8) and the trifluoromethanesulfonate group attached via a ketone-bearing ethyl chain. The molecular graph adheres to SMILES notation principles, which encode the connectivity as follows:

O=C(C(OS(=O)(C(F)(F)F))C1C2=CC=CC=C2OC3=CC=CC=C13)  

CAS Registry Number and Molecular Formula Verification

The compound is assigned the CAS Registry Number 817160-39-7 , uniquely identifying it in chemical databases. Its molecular formula, C₁₆H₁₁F₃O₅S , derives from the following composition:

  • 16 carbon atoms : 14 from the xanthene core and 2 from the ethyl ester group.
  • 11 hydrogen atoms : Distributed across the aromatic rings and aliphatic chain.
  • 3 fluorine atoms : From the trifluoromethyl group.
  • 5 oxygen atoms : 1 from the xanthene ether, 2 from the ketone, and 2 from the sulfonate group.
  • 1 sulfur atom : Central to the sulfonate moiety.

Empirical mass verification confirms the formula:
$$
\text{Exact Mass} = 372.028 \, \text{g/mol} \quad (\text{Calculated: } 372.028 \, \text{g/mol})
$$

Property Value Source
Molecular Formula C₁₆H₁₁F₃O₅S
CAS Registry No. 817160-39-7
Exact Mass 372.028 g/mol

Structural and Functional Analysis

The trifluoromethanesulfonate group enhances the compound’s electrophilicity, making it reactive in nucleophilic substitution reactions. This property is exploited in synthetic chemistry for introducing xanthene motifs into complex molecules. The xanthene core contributes π-conjugation, enabling applications in fluorescent labeling, though this specific derivative’s photophysical properties remain understudied.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

817160-39-7

Molecular Formula

C16H11F3O5S

Molecular Weight

372.3 g/mol

IUPAC Name

[2-oxo-2-(9H-xanthen-9-yl)ethyl] trifluoromethanesulfonate

InChI

InChI=1S/C16H11F3O5S/c17-16(18,19)25(21,22)23-9-12(20)15-10-5-1-3-7-13(10)24-14-8-4-2-6-11(14)15/h1-8,15H,9H2

InChI Key

XUVKCEXWRHXDOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)COS(=O)(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Cyclocondensation of Diphenyl Ether Derivatives

The 9H-xanthen-9-one scaffold is synthesized via acid-catalyzed cyclization of substituted diphenyl ethers. Key parameters include:

Step Conditions Yield Reference
Esterification 4,4'-Diphenyl ether dianhydride + lower alcohol (e.g., ethanol) in toluene, 50–80°C 83–89%
Hexafluoroacetone condensation Trifluoromethanesulfonic acid (2–5 eq), 95°C, 5–6 hr 78–85%
Purification Ethanol recrystallization Purity ≥99%

This method produces 9H-xanthen-9-yl intermediates with ≤20 ppm residual halides, critical for downstream reactions.

Multicomponent Tandem Reactions

Recent advancements employ one-pot reactions to streamline xanthene formation:

  • Substrates : 3-(1-Alkynyl)chromones + ethyl isocyanoacetate
  • Catalyst : AgOAc (0.2 eq)
  • Base : NaH (1 eq) in DMF under microwave irradiation (130°C, 10 min)
  • Yield : 71% for 2-imidazolylxanthones, with ≤5% byproducts

This approach reduces step count but requires stringent temperature control to avoid decomposition.

Trifluoromethanesulfonate Esterification

Direct Esterification with Trifluoromethanesulfonic Anhydride

The most widely cited method involves reacting 9H-xanthen-9-ol derivatives with trifluoromethanesulfonic anhydride (Tf2O):

**Procedure**:  
1. Dissolve 9H-xanthen-9-ol (1 eq) in anhydrous DCM (0.1 M)  
2. Add pyridine (4 eq) at 0°C under N<sub>2</sub>  
3. Dropwise add Tf<sub>2</sub>O (2 eq) over 30 min  
4. Stir at 25°C for 2 hr  
5. Quench with saturated NaHCO<sub>3</sub>, extract with DCM  
6. Purify via silica chromatography (Hexanes:EtOAc = 4:1)  

**Outcomes**:  
- Yield: 78–85%  
- Purity: >99% (HPLC)  
- Byproducts: <1% desulfonated xanthene  

Zinc-Mediated Sulfonation

Alternative routes from Chinese patents utilize zinc intermediates:

Parameter Value
Zinc powder 1.2 eq in THF
Sulfur trioxide 1.5 eq, 0°C to 25°C
Reaction time 12–18 hr
Final neutralization 10% NaOH, pH 8–9
Yield 68–72%
Purity (F-) ≤15 ppm

This method avoids anhydride handling but requires rigorous exclusion of moisture.

Comparative Analysis of Methods

Efficiency Metrics

Method Time (hr) Yield (%) Scalability Cost Index
Tf2O esterification 3.5 85 High $$$
Zinc sulfonation 20 72 Moderate $$
Multicomponent 0.5 71 Low $$$$

Industrial-Scale Optimization

Continuous Flow Reactor Design

Recent pilot studies demonstrate enhanced reproducibility in Tf2O-based synthesis:

  • Residence time : 12 min
  • Temperature : 30°C ± 2°C
  • Throughput : 2.8 kg/hr
  • Purity consistency : ±0.3% over 50 batches

Waste Management Protocols

  • Tf2O route generates 0.8 kg waste/kg product (vs. 3.2 kg for zinc method)
  • 98% solvent recovery achieved via fractional distillation

Emerging Methodologies

Photoredox Catalysis

Preliminary data show promise for visible-light-mediated esterification:

  • Catalyst : Ir(ppy)3 (0.5 mol%)
  • Light source : 450 nm LEDs
  • Yield : 63% (room temperature, 6 hr)
  • Selectivity : >95%

Biocatalytic Approaches

Engineered lipases (e.g., CAL-B) achieve 41% conversion in non-aqueous media:

  • Solvent : tert-Butyl methyl ether
  • Temperature : 45°C
  • Reaction time : 72 hr

Chemical Reactions Analysis

General Reactivity of Methanesulfonic Acid Esters

Methanesulfonic acid esters (e.g., ethyl, trifluoroethyl, or aryl derivatives) are typically good leaving groups due to the stability of the leaving group (mesylate ion, O3S\text{O}_{3}\text{S}^{-}) . Their reactivity is influenced by:

  • Electron-withdrawing groups (e.g., trifluoromethyl) increasing leaving-group ability.

  • Steric effects from bulky substituents (e.g., xanthenyl groups) potentially hindering nucleophilic attack.

  • Solvent and reaction conditions (e.g., polar aprotic solvents favor SN2 mechanisms).

Nucleophilic Substitution Reactions

Reaction TypeMechanismConditionsProducts
SN2 displacement BimolecularPolar aprotic solvents (DMF, DMSO)Substitution of mesylate with nucleophiles (e.g., amines, thiols, alkoxides)
SN1 displacement UnimolecularPolar protic solvents (water, MeOH)Formation of carbocation intermediates (potential for rearrangements)
Elimination E1/E2 mechanismsStrong bases (e.g., KOtBu, NaH)Formation of alkenes or xanthenyl derivatives

Example : Reaction with ammonia could yield a xanthenyl-ethyl amine derivative.

Cleavage of the Mesylate Group

  • Hydrolysis :

    • Acidic or basic conditions can hydrolyze the mesylate group to generate the corresponding carboxylic acid.

    • Example: H2O\text{H}_{2}\text{O} (aqueous) → CF3SO3\text{CF}_{3}\text{SO}_{3}^{-} (leaving group) + carboxylic acid.

Reactivity of the Xanthenyl Moiety

The 9H-xanthen-9-yl group is a bulky aromatic system. Potential reactions include:

  • Electrophilic substitution : Directed by steric hindrance (e.g., bromination at positions para to oxygen).

  • Coordination chemistry : Possible interactions with metals (e.g., Lewis acids).

Thermal Stability

Methanesulfonic acid esters are generally thermally stable but may decompose at high temperatures (>200°C) due to the sulfonate group’s sensitivity. The trifluoromethyl substituent enhances stability compared to non-fluorinated analogs .

Toxicology Considerations

While specific data on this compound is unavailable, methanesulfonic acid esters are often potent alkylating agents , posing risks of:

  • Skin irritation (Category 2, H315) .

  • Genotoxicity (e.g., Muta. 1B, H340) .

  • Proper handling with gloves, lab coats, and fume hoods is critical.

Analytical Characterization

TechniquePurpose
NMR spectroscopy Identify mesylate protons (distinct shifts due to electron-withdrawing groups).
LC-MS Confirm molecular formula (C19H14F3O5S\text{C}_{19}\text{H}_{14}\text{F}_{3}\text{O}_{5}\text{S}) and purity.
IR spectroscopy Detect sulfonate (νSO3\nu_{\text{SO}_3} ~1200–1300 cm1^{-1}) and carbonyl (νC=O\nu_{\text{C=O}} ~1700 cm1^{-1}) groups.

Scientific Research Applications

Organic Synthesis

Methanesulfonic acid derivatives are recognized for their utility as catalysts in organic reactions. The trifluoro group enhances the acidity and reactivity of the compound, making it suitable for:

  • Esterification Reactions : It acts as a Brønsted acid catalyst, facilitating the formation of esters from alcohols and acids .
  • Alkylation Reactions : The compound can be used to introduce alkyl groups into organic substrates, which is essential for synthesizing complex molecules .

Photochemical Applications

The xanthene structure allows this compound to participate in photochemical reactions:

  • Photocyclization Reactions : It can undergo light-induced transformations that are useful in synthesizing various organic compounds .
  • Fluorescent Probes : Due to its fluorescent properties, it can be utilized as a probe in biological imaging applications, aiding in the study of cellular processes .

Materials Science

The unique properties of methanesulfonic acid derivatives make them suitable for applications in materials science:

  • Electrolytes in Batteries : The compound's high solubility and conductivity make it an excellent candidate for use in electrochemical cells and batteries, particularly in lithium-ion battery recycling processes .
  • Coatings and Adhesives : Its chemical stability and low corrosivity are advantageous for developing protective coatings and adhesives that require strong bonding without degradation over time .

Biochemical Applications

The compound's biological activity is an area of ongoing research:

  • Antioxidant Properties : Studies indicate that xanthone derivatives exhibit antioxidant activity, suggesting potential therapeutic applications in preventing oxidative stress-related diseases .
  • Drug Development : The structural versatility allows for modifications that can lead to new pharmaceutical agents targeting various biological pathways .

Case Studies

Study ReferenceFocus AreaFindings
Healy et al. (2004)Isolation of CarboxyxanthonesIdentified new compounds with significant anti-inflammatory activity from xanthone derivatives .
RSC Tutorial Review (2024)Industrial ApplicationsDiscussed the advantages of methanesulfonic acid as a safer alternative to traditional strong acids in industrial processes .
Enovatia Study (2018)Kinetic StudiesAnalyzed the kinetics of sulfonate esters, providing insights into their reactivity profiles relevant for synthetic applications .

Mechanism of Action

The mechanism of action of methanesulfonic acid, trifluoro-, 2-oxo-2-(9H-xanthen-9-yl)ethyl ester involves its ability to act as an electrophile in various chemical reactions. The trifluoromethanesulfonyl group is highly electron-withdrawing, making the compound reactive towards nucleophiles. This reactivity is exploited in organic synthesis to introduce functional groups and modify molecular structures .

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Trifluoromethanesulfonate Esters

Compound Name Substituent Group Molecular Formula Key Structural Features
Methanesulfonic acid, trifluoro-, 2-oxo-2-(9H-xanthen-9-yl)ethyl ester 2-Oxo-2-(9H-xanthen-9-yl)ethyl C₂₂H₁₅F₃O₄S Xanthene core (aromatic tricycle), triflate ester linkage
Methanesulfonic acid, trifluoro-, triphenylethenyl ester (CAS 24764-60-1) Triphenylethenyl C₂₁H₁₅F₃O₃S Linear aliphatic ester with bulky triphenyl group
1-Butanesulfonic acid, nonafluoro-, ethenyl ester (CAS 42409-05-2) Ethenylnonafluorobutyl C₆H₃F₉O₃S Perfluorinated alkyl chain, highly lipophilic
Methanesulfonic acid, trifluoro-, (1S,4R)-tetrafluoro-ethenonaphthalenyl ester Tetrafluoro-ethenonaphthalenyl C₁₄H₇F₇O₃S Polyfluorinated naphthalene derivative, stereospecific substituents

Key Observations :

  • The xanthene-based compound (target) exhibits enhanced aromaticity and planar rigidity compared to aliphatic esters (e.g., CAS 24764-60-1).
  • Fluorination patterns (e.g., perfluorobutyl in CAS 42409-05-2) increase hydrophobicity but reduce solubility in polar solvents.

Reactivity and Stability

  • Triflate Group Reactivity : The triflate group is a superior leaving group in nucleophilic substitution reactions. However, the xanthene moiety in the target compound may sterically hinder such reactions compared to less bulky analogs .
  • Hydrolytic Stability : Perfluorinated esters (e.g., CAS 42409-05-2) show exceptional resistance to hydrolysis due to strong C-F bonds, whereas the xanthene-based ester may hydrolyze faster under basic conditions .
  • Thermal Stability : Fluorinated esters generally exhibit high thermal stability. The target compound’s xanthene core may decompose at elevated temperatures (>200°C) due to aromatic ring strain .

Key Observations :

  • The target compound’s biological activity contrasts with the industrial uses of aliphatic triflate esters.

Physicochemical Properties

  • Solubility : The xanthene-based ester is sparingly soluble in water but dissolves in chlorinated solvents (e.g., dichloromethane). Perfluorinated analogs (e.g., CAS 42409-05-2) are insoluble in water but miscible with fluorinated solvents .
  • Acidity : The triflate group’s electron-withdrawing effect increases acidity of adjacent protons, though the xanthene ring may delocalize electron density, moderating this effect .

Biological Activity

Methanesulfonic acid, trifluoro-, 2-oxo-2-(9H-xanthen-9-yl)ethyl ester, also known as [2-oxo-2-(9H-xanthen-9-yl)ethyl] trifluoromethanesulfonate, is a compound characterized by its xanthene moiety and trifluoromethanesulfonate group. This unique structure imparts distinct biological activities and potential applications in various fields, particularly in pharmaceuticals and materials science.

  • Molecular Formula : C16_{16}H11_{11}F3_3O5_5S
  • Molecular Weight : 372.316 g/mol
  • CAS Number : 817160-39-7

Synthesis

The synthesis of this compound typically involves the reaction of xanthene derivatives with trifluoromethanesulfonic anhydride or methanesulfonic acid under controlled conditions. The process may include various steps to ensure purity and yield of the final product .

Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules, such as proteins and nucleic acids. Studies suggest that compounds containing xanthene structures can exhibit significant fluorescence properties, making them useful in imaging and diagnostic applications.

Research indicates that the xanthene moiety can facilitate interactions with cellular components, potentially influencing various signaling pathways. The trifluoromethanesulfonate group may enhance solubility and stability in biological systems, further contributing to its activity .

Case Studies

  • Fluorescent Probes : In a study focused on the development of fluorescent probes for biological imaging, derivatives of xanthene were evaluated for their ability to selectively bind to cellular targets. This compound demonstrated enhanced fluorescence under specific conditions, indicating its potential utility in live-cell imaging applications.
  • Antimicrobial Activity : A comparative study assessed the antimicrobial efficacy of various xanthene derivatives against common pathogens. The results indicated that the presence of the trifluoromethanesulfonate group significantly improved the antimicrobial properties of the xanthene scaffold, suggesting a synergistic effect that warrants further investigation .

Comparative Analysis

A comparison of this compound with other related compounds highlights its unique attributes:

Compound NameMolecular FormulaKey Features
Methanesulfonic acid, trifluoro-, 2-(9H-fluoren-2-yl)-2-oxoethyl esterC16_{16}H11_{11}F3_3O4_4SLacks xanthene structure; different biological activity profile
FluoresceinC20_{20}H12_{12}O5_5Well-known fluorescent dye; lacks sulfonate group
Rhodamine BC27_{27}H31_{31}ClN2_2O3_3Synthetic dye used in various applications; different functional groups

The unique combination of the xanthene structure with a trifluoromethanesulfonate group gives this compound distinct properties that may enhance its utility in specific applications compared to similar compounds.

Q & A

Q. What are the established synthetic routes for Methanesulfonic acid, trifluoro-, 2-oxo-2-(9H-xanthen-9-yl)ethyl ester, and what key reaction parameters influence yield?

The synthesis typically involves esterification of trifluoromethanesulfonic acid derivatives with xanthene-containing alcohols. A common approach is the reaction of trifluoromethanesulfonyl chloride with 2-(9H-xanthen-9-yl)-2-oxoethanol under anhydrous conditions. Key parameters include:

  • Temperature : Maintaining sub-0°C conditions during acyl chloride activation minimizes side reactions like hydrolysis .
  • Catalyst : Use of pyridine or DMAP to scavenge HCl and accelerate ester formation .
  • Solvent : Anhydrous dichloromethane or THF ensures optimal reactivity .
    Yield optimization requires rigorous exclusion of moisture and precise stoichiometric control of the acyl chloride intermediate.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm the ester linkage and trifluoromethyl group. The xanthene aromatic protons appear as distinct multiplets in the 6.5–8.0 ppm range .
  • Mass Spectrometry (HRMS) : High-resolution ESI-MS validates molecular weight (e.g., [M+Na]+^+ peak) and fragmentation patterns .
  • X-ray Crystallography : Single-crystal analysis resolves the xanthene moiety’s conformation and ester geometry. SHELXL refinement is standard for small-molecule structures .
  • HPLC-PDA : Reverse-phase HPLC with photodiode array detection monitors purity, using C18 columns and acetonitrile/water gradients .

Q. How is the compound’s stability assessed during storage and handling?

  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures under nitrogen/air atmospheres.
  • Hydrolytic Stability : Accelerated stability studies in buffered solutions (pH 1–13) at 25–60°C quantify ester hydrolysis rates via LC-MS .
  • Light Sensitivity : UV-vis spectroscopy tracks photodegradation under controlled UV exposure (e.g., 254 nm) .
    Storage recommendations: Anhydrous conditions at –20°C in amber vials to prevent moisture ingress and photolytic cleavage .

Q. What are the primary applications of this compound in organic synthesis?

  • Activating Agent : The trifluoromethanesulfonyl (triflate) group serves as a leaving group in nucleophilic substitutions, particularly for forming C–C bonds in xanthene-based scaffolds .
  • Catalytic Intermediates : Used in palladium-catalyzed cross-coupling reactions due to its electron-withdrawing properties .
  • Probe for Host-Guest Chemistry : The xanthene moiety’s planar structure facilitates inclusion complex studies, relevant to supramolecular catalysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for the xanthene moiety?

Discrepancies in bond lengths or angles often arise from disorder or twinning. Methodological steps include:

  • Data Reprocessing : Reintegrate diffraction data using SHELXE to address twinning artifacts .
  • Hirshfeld Surface Analysis : Compare experimental data with computational models (e.g., DFT-optimized structures) to identify non-covalent interactions (e.g., C–H⋯O) influencing geometry .
  • Multi-Temperature Studies : Collect data at 100 K and 298 K to assess thermal motion effects on apparent bond distortions .

Q. What methodologies are effective in analyzing the hydrolytic stability of the trifluoromethanesulfonic ester group under varying pH conditions?

  • Kinetic Profiling : Conduct pseudo-first-order hydrolysis experiments in buffered solutions, monitoring ester depletion via 19F^{19}\text{F} NMR or HPLC. Activation energy (EaE_a) is derived from Arrhenius plots .
  • Isotope Labeling : Use 18O^{18}\text{O}-labeled water to track hydrolysis pathways (acid-catalyzed vs. base-catalyzed mechanisms) .
  • Computational Modeling : DFT calculations (B3LYP/6-31G(d)) simulate transition states to predict pH-dependent reactivity .

Q. How can conflicting reactivity data in nucleophilic substitution reactions be rationalized?

Contradictions often stem from solvent polarity or counterion effects. Systematic approaches include:

  • Solvent Screening : Compare reaction rates in polar aprotic (DMF) vs. non-polar (toluene) solvents to assess dielectric constant’s role .
  • Ion-Pairing Studies : Use 23Na^{23}\text{Na} NMR to evaluate counterion (e.g., Na+^+) association with the triflate leaving group, which impacts nucleophilic attack efficiency .
  • Steric Maps : Molecular mechanics simulations (e.g., MMFF94) quantify steric hindrance around the xanthene-ester linkage .

Q. What strategies mitigate sulfonate ester impurities during large-scale synthesis?

  • In Situ Monitoring : ReactIR tracks transient intermediates (e.g., sulfonic anhydrides) that may form esters via side reactions .
  • Purification Protocols : Gradient sublimation or preparative HPLC isolates the target compound from methyl/ethyl sulfonate byproducts .
  • Low-Temperature Quenching : Rapid cooling (–40°C) after reaction completion minimizes post-synthesis ester degradation .

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